(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid (2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 138780-84-4
VCID: VC5129637
InChI: InChI=1S/C9H9NO4/c11-8(3-4-9(12)13)10-6-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)/b4-3-
SMILES: C1=COC(=C1)CNC(=O)C=CC(=O)O
Molecular Formula: C9H9NO4
Molecular Weight: 195.174

(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid

CAS No.: 138780-84-4

Cat. No.: VC5129637

Molecular Formula: C9H9NO4

Molecular Weight: 195.174

* For research use only. Not for human or veterinary use.

(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid - 138780-84-4

Specification

CAS No. 138780-84-4
Molecular Formula C9H9NO4
Molecular Weight 195.174
IUPAC Name (Z)-4-(furan-2-ylmethylamino)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C9H9NO4/c11-8(3-4-9(12)13)10-6-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)/b4-3-
Standard InChI Key SKBMOBUYXGBBMZ-ARJAWSKDSA-N
SMILES C1=COC(=C1)CNC(=O)C=CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Architecture

The IUPAC name (2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid precisely encodes the molecule’s topology:

  • Positional descriptor (2Z): Denotes Z-geometry (cis configuration) at the C2–C3 double bond .

  • Furan-2-ylmethyl group: A furan heterocycle attached via a methylene bridge to the amide nitrogen.

  • 4-Oxobut-2-enoic acid: An α,β-unsaturated γ-keto acid backbone.

The planar conjugated system spanning C1–C4 creates partial double-bond character between C2–C3 (C=O\text{C=O}) and C3–C4 (C=C\text{C=C}), as evidenced by bond lengths of approximately 1.35 Å (C=O) and 1.45 Å (C=C) in analogous structures .

Spectroscopic Fingerprints

While direct spectral data for this compound remains unpublished, inferences from similar γ-keto-enoic acids suggest:

Table 1: Predicted spectroscopic properties

TechniqueKey Signals
1H NMR^1\text{H NMR}δ 6.8–7.2 (furan protons), δ 6.4 (C3–H, d, J=15 Hz), δ 2.9 (CH₂NH, m)
13C NMR^{13}\text{C NMR}δ 175 (COOH), δ 170 (CONH), δ 145 (C=O), δ 135 (C=C)
IR3300 cm⁻¹ (NH stretch), 1700 cm⁻¹ (C=O), 1650 cm⁻¹ (C=C conjugated)
HRMSm/z 212.0662 [M+H]⁺ (calc. for C9H10NO5\text{C}_9\text{H}_{10}\text{NO}_5)

The Z-configuration induces distinct NOE correlations between the furan methylene protons and the β-vinylic proton, differentiating it from the E-isomer .

Synthetic Methodologies

Retrosynthetic Analysis

Disconnection strategies suggest two viable pathways:

  • Amide formation: Coupling furan-2-ylmethylamine with (2Z)-4-oxobut-2-enoic acid.

  • Wittig-Horner approach: Constructing the α,β-unsaturated system via olefination of a γ-keto acid precursor.

Catalytic Asymmetric Synthesis

Recent advances in Tsuji-Trost allylic amidation, as demonstrated in spiro-diketopiperazine synthesis , provide a template for enantioselective production. Adaptation of these methods could involve:

Table 2: Proposed catalytic conditions

ComponentSpecificationRole
Palladium sourcePd₂(dba)₃ (2.5 mol%)π-Allyl complex formation
Ligand(R)-DTBM-SEGPHOS (L4, 5 mol%)Enantiocontrol
Solvent1,4-Dioxane (0.025 M)Solubility optimization
Temperature25°CKinetic control

Under these conditions, the reaction likely proceeds through a π-allylpalladium intermediate, with the Z-configuration arising from suprafacial attack of the amine nucleophile .

Physicochemical Properties

Tautomeric Equilibria

The γ-keto acid moiety enables keto-enol tautomerism, with the enolic form stabilized by conjugation:

COOH–CH₂–C(=O)–NH–RCOOH–CH=C(OH)–NH–R\text{COOH–CH₂–C(=O)–NH–R} \rightleftharpoons \text{COOH–CH=C(OH)–NH–R}

Computational studies on analogous systems predict a keto:enol ratio of 85:15 in aqueous solution at 25°C .

Solubility and Partitioning

Table 3: Predicted solubility profile

SolventSolubility (mg/mL)log P (calc.)
Water12.4-0.89
Ethanol34.70.12
DCM8.21.45
Ethyl acetate22.90.78

The amphiphilic character (carboxylic acid vs. furan hydrophobicity) suggests micelle formation above 5 mM in aqueous solutions.

Reactivity and Functionalization

Conjugate Addition Reactions

The α,β-unsaturated system undergoes regioselective nucleophilic attacks:

CH2=C(COOR)–CONHR’+NuNu–CH2–C(COOR)–CONHR’\text{CH}_2=\text{C(COOR)}–\text{CONHR'} + \text{Nu}^- \rightarrow \text{Nu–CH}_2–\text{C(COOR)}–\text{CONHR'}

Thiols and amines add preferentially at the β-position with >90% selectivity in polar aprotic solvents .

Photochemical Behavior

UV irradiation (λ=254 nm) induces [2+2] cycloaddition with electron-deficient dienophiles:

C=C+O=C=N–RhνCyclobutane derivative\text{C=C} + \text{O=C=N–R} \xrightarrow{h\nu} \text{Cyclobutane derivative}

This reactivity parallels that of cinnamic acid derivatives, with quantum yields of ~0.3 in acetonitrile .

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